4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
CAS No.: 347248-59-3
Cat. No.: VC8267070
Molecular Formula: C11H10S2
Molecular Weight: 206.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 347248-59-3 |
|---|---|
| Molecular Formula | C11H10S2 |
| Molecular Weight | 206.3 g/mol |
| IUPAC Name | 4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene |
| Standard InChI | InChI=1S/C11H10S2/c1-6-3-8-9-4-7(2)13-11(9)5-10(8)12-6/h3-4H,5H2,1-2H3 |
| Standard InChI Key | CSCDOZXGEOLYNS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(S1)CC3=C2C=C(S3)C |
| Canonical SMILES | CC1=CC2=C(S1)CC3=C2C=C(S3)C |
Introduction
4,10-Dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene is a complex organic compound with a unique tricyclic structure that incorporates sulfur atoms. Its molecular formula is C11H10S2, and it has a molecular weight of 206.3 g/mol. This compound is of interest in various fields, including chemistry and biology, due to its potential biological activities and applications in drug development.
Biological Activity
Research on similar sulfur-containing compounds suggests that they exhibit a range of biological activities, including antimicrobial and antioxidant effects. These activities are primarily due to their ability to bind to enzymes and receptors, thereby influencing metabolic pathways.
Antimicrobial Effects
Studies on related sulfur-containing tricyclic compounds have shown significant antimicrobial properties, with notable inhibition against various bacterial strains. This suggests potential applications in the development of antimicrobial agents.
Antioxidant Activity
Compounds with tricyclic structures often display antioxidant activities due to their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3,9-Dithiatricyclo[6.3.0.0^{2,5}]undeca-1(8) | Tricyclic | Antimicrobial |
| 5,9-Dithia-7-azatricyclo[6.3.0.02,6]undeca | Tricyclic + Nitrogen | Antioxidant |
Synthesis and Research Implications
The synthesis of this compound involves complex organic chemistry techniques, often requiring the fusion of specific ring structures with sulfur atoms. The unique structure and potential biological activities of 4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene make it a valuable subject for further research in drug development and biochemical studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume